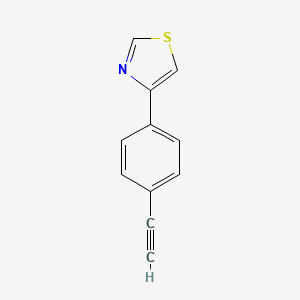
4-(4-ethynylphenyl)Thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group. Thiazoles are known for their diverse biological activities and are a crucial scaffold in medicinal chemistry . The presence of the ethynyl group in the phenyl ring adds unique properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethynylphenyl)Thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a phenyl halide is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Types of Reactions:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 2-position.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or lithium diisopropylamide (LDA) are used under basic conditions.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated thiazole derivatives.
Nucleophilic Substitution: Products include substituted ethynyl derivatives.
科学研究应用
4-(4-Ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic properties.
作用机制
The mechanism of action of 4-(4-ethynylphenyl)Thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation and apoptosis.
相似化合物的比较
4-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and biological activity.
4-(4-Bromophenyl)Thiazole: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties.
Uniqueness: 4-(4-Ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C11H7NS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
4-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-7-13-8-12-11/h1,3-8H |
InChI 键 |
LRNIYGAXCLBKLT-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


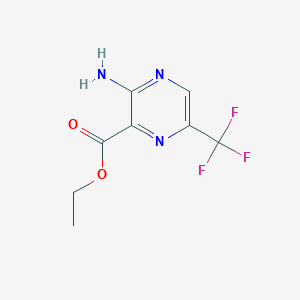
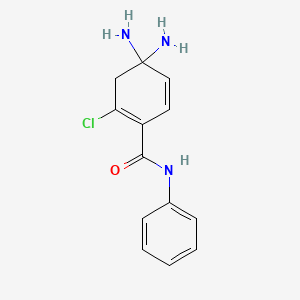
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)
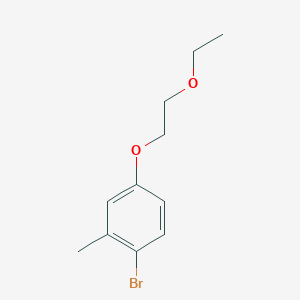

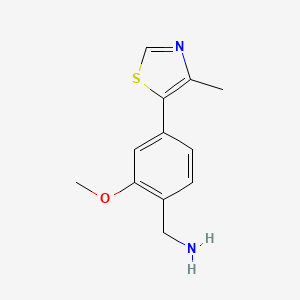
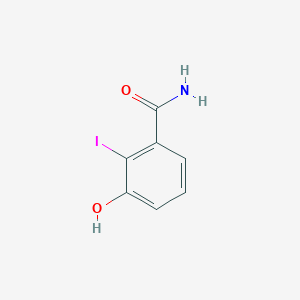
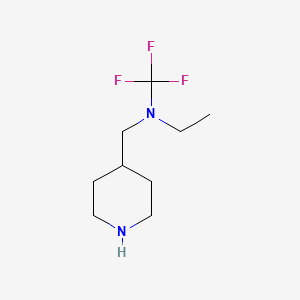
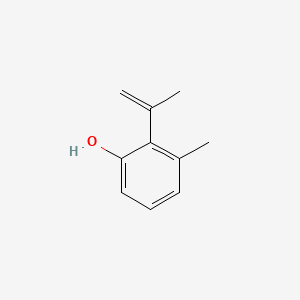
![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
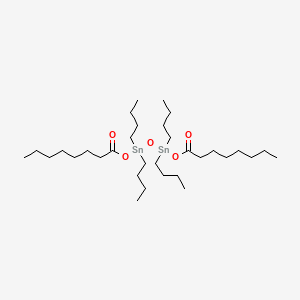
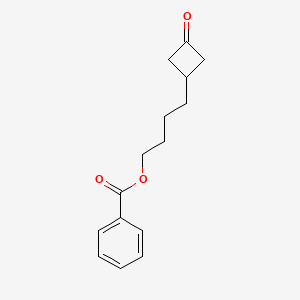
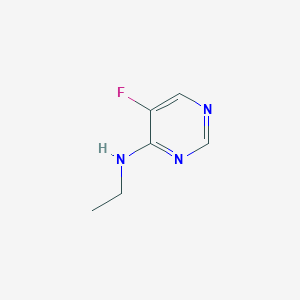
![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
